molecular formula C17H22N4O2S B2724326 8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2188202-73-3

8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2724326
CAS No.: 2188202-73-3
M. Wt: 346.45
InChI Key: RZBANNIPMHRNHG-UHFFFAOYSA-N
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Description

8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Bicyclic Phosphanes and Dimerization

Research on bicyclic phosphanes reveals insights into spontaneous dimerization processes involving constrained bicyclic phosphane compounds, demonstrating complex reactions that could be relevant to understanding the reactivity of similarly structured compounds (Bonningue, Houalla, Wolf, & Jaud, 1983).

Desymmetrization via Ring-Closing Metathesis

Studies have shown the utility of ring-closing metathesis for achieving desymmetrization, leading to the synthesis of structures such as 6,8-dioxabicyclo[3.2.1]octanes, which share a common bicyclic motif with the compound . This demonstrates a novel route for synthesizing natural product analogs (Burke, Müller, & Beaudry, 1999).

Synthesis of 2-Oxa-4,6,8-triazabicyclo[3.3.0]octanes

The synthesis of triazabicyclooctanes and related compounds by condensation reactions further illustrates the chemical versatility and potential applications of bicyclic and tricyclic systems in organic synthesis, including the potential for creating novel pharmaceuticals or materials (Kakanejadifard et al., 2004).

Azabicycloalkanes as Analgetics

Research into azabicycloalkanes and their structure-activity relationships offers insights into their potential applications in drug development, particularly as analgesic agents. This area of study suggests a pathway for exploring the analgesic properties of structurally similar compounds (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).

Iodination of Aromatic Compounds

Studies on tetraiodo-tetraazabicyclooctane-dione as a reagent for iodination highlight the synthetic utility of bicyclic compounds in facilitating chemical transformations, potentially applicable to the modification or functionalization of complex organic molecules (Chaikovski et al., 2001).

Properties

IUPAC Name

8-(3,4-dimethylphenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-3-6-17(9-13(12)2)24(22,23)21-14-4-5-15(21)11-16(10-14)20-8-7-18-19-20/h3,6-9,14-16H,4-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBANNIPMHRNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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